molecular formula C8H8N2O2 B12871496 methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate CAS No. 21636-02-2

methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12871496
CAS No.: 21636-02-2
M. Wt: 164.16 g/mol
InChI Key: BAJRHNGCNXCQMY-UHFFFAOYSA-N
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Description

Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. It is known for its applications in various fields of chemistry and biology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrrole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole compounds.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the cyano group, leading to different chemical properties and reactivity.

    5-Cyano-1H-pyrrole-2-carboxylate: Lacks the methyl group, affecting its biological activity and chemical behavior.

Uniqueness

Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the cyano and methyl groups on the pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C₇H₈N₂O₂
Molecular Weight: 152.15 g/mol
CAS Number: 203207-05-0

The compound features a pyrrole ring with a cyano group and a methyl ester, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, comparable to established antibiotics.

Bacterial Strain MIC (μg/mL) Control (Antibiotic) Control MIC (μg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Amoxicillin8

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A series of cell line assays revealed that the compound inhibits the proliferation of cancer cells through apoptosis induction. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The cyano group is known to participate in hydrogen bonding and electrostatic interactions, which can inhibit enzyme activity.
  • Receptor Modulation: The compound may bind to receptors involved in cell signaling, altering their activity and leading to downstream effects on cell proliferation and survival.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in bacterial growth compared to controls, reinforcing its potential as an antimicrobial agent .

Study 2: Anticancer Potential

In another investigation focusing on cancer cell lines, researchers found that treatment with this compound led to a marked decrease in cell viability across various cancer types. The study concluded that the compound could be further explored for its therapeutic potential in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar pyrrole derivatives.

Compound Name Key Functional Groups Biological Activity
Methyl 5-bromo-1H-pyrrole-2-carboxylateBromo and carboxyl groupsModerate antibacterial activity
Methyl 3-cyano-1H-pyrrole-2-carboxylateCyano group at different positionLimited anticancer activity
This compoundUnique cyano and ester groupsStronger antimicrobial and anticancer effects

The presence of both cyano and ester functional groups in this compound enhances its reactivity and biological profile compared to other derivatives.

Properties

CAS No.

21636-02-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-5-3-6(4-9)10-7(5)8(11)12-2/h3,10H,1-2H3

InChI Key

BAJRHNGCNXCQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C#N)C(=O)OC

Origin of Product

United States

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